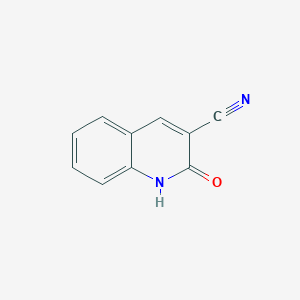

2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRMLIGSXULUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377508 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-82-6 | |

| Record name | 1,2-Dihydro-2-oxo-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36926-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basic properties of 2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct experimental data on its basicity, this document synthesizes information from analogous structures and theoretical principles to offer a comprehensive understanding. It also outlines detailed experimental protocols for the empirical determination of its acid-dissociation constant (pKa).

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 170.17 g/mol .[1][2] Its structure, featuring a quinolone ring system, a nitrile group, and a carbon-carbon double bond, dictates its chemical behavior. The presence of both potentially acidic and basic centers makes a thorough understanding of its acid-base properties crucial for its application in drug design and development, where these properties govern solubility, membrane permeability, and target interaction.

Assessment of Basic Properties

The nitrogen atom of a nitrile group is generally considered to be very weakly basic.[3][4][5] The lone pair of electrons on the nitrogen resides in an sp hybridized orbital, which has a high degree of s-character.[4] This holds the electrons closer to the nucleus, making them less available for donation to a proton.[3][4] For example, the pKa of protonated benzonitrile is approximately -10, indicating that the nitrile group is a very weak base.[3]

The 2-quinolone core of the molecule is a cyclic amide, also known as a lactam. Amides are generally much less basic than amines because the lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group.[4] Protonation of the amide occurs preferentially on the oxygen atom, as the resulting cation is resonance-stabilized. The NH group of the 2-quinolone ring system is weakly acidic, with a pKa typically in the range of 13-14 for simple amides.

Considering the electronic effects within this compound, the nitrile group is part of a vinylogous system, where electronic effects are transmitted through the conjugated π-system.[6] The electron-withdrawing nature of the nitrile group and the carbonyl group will further decrease the basicity of the molecule. Therefore, it is anticipated that this compound is a very weak base.

Tautomeric Considerations

A key aspect of the 2-quinolone scaffold is its tautomeric equilibrium with 2-hydroxyquinoline.[7][8] In the solid state and in polar solvents, the 2-quinolone (lactam) form is generally favored.[8] This equilibrium is important as the two tautomers possess different electronic and steric properties, which can influence their basicity and biological activity.

Experimental Determination of pKa

Given the likely poor water solubility of this compound, standard potentiometric titration methods for pKa determination may be challenging. Several alternative experimental protocols are available for sparingly soluble substances.

Potentiometric Titration in Co-solvent Mixtures

This is a well-established method for determining the pKa of poorly soluble compounds.[9]

Methodology:

-

Co-solvent Selection: Choose a water-miscible organic solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile, or dioxane).

-

Titration Series: Perform a series of potentiometric titrations with a standardized acid or base in different co-solvent/water ratios (e.g., 20:80, 40:60, 60:40).

-

Apparent pKa (pKaapp) Determination: For each co-solvent mixture, determine the apparent pKa value from the titration curve.

-

Extrapolation to Aqueous pKa: Plot the measured pKaapp values against the mole fraction or percentage of the organic co-solvent. Extrapolate the resulting linear relationship to zero co-solvent concentration to obtain the aqueous pKa.

Spectrophotometric pKa Determination

This method is suitable if the UV-Vis absorption spectrum of the compound changes with ionization.

Methodology:

-

Spectrum Acquisition: Record the UV-Vis absorption spectra of the compound in a series of buffers with a wide range of pH values.

-

Wavelength Selection: Identify one or more wavelengths where the absorbance of the neutral and ionized forms of the molecule differ significantly.

-

Data Analysis: Plot the absorbance at the selected wavelength(s) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. For poorly soluble compounds, surfactants can be used to increase solubility, with subsequent correction for the micellar environment.[10]

Capillary Electrophoresis

Capillary zone electrophoresis (CZE) is a powerful technique for pKa determination that requires only small amounts of the analyte.[11]

Methodology:

-

Effective Mobility Measurement: Determine the effective electrophoretic mobility of the compound at several different buffer pH values.

-

Mobility vs. pH Plot: Plot the effective mobility against the pH of the buffer.

-

pKa Calculation: The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Relevance in Drug Development

The 2-oxo-1,2-dihydroquinoline scaffold is present in a number of biologically active molecules, including some with antiallergic[1] and anticancer properties.[12][13] The basicity of a molecule is a critical parameter in drug design as it influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the ionization state of a drug at physiological pH affects its ability to cross cell membranes and its potential for off-target interactions. A precise understanding of the pKa of this compound and its derivatives is therefore essential for the rational design of new therapeutic agents based on this scaffold.

Conclusion

While direct experimental data on the basic properties of this compound is currently unavailable, a qualitative assessment based on its functional groups suggests that it is a very weak base. The lactam and nitrile functionalities, particularly within the conjugated system, contribute to a low propensity for protonation. For researchers and drug development professionals working with this scaffold, empirical determination of the pKa is highly recommended. The experimental protocols outlined in this guide provide robust methodologies for obtaining this critical physicochemical parameter, especially considering its likely poor aqueous solubility. A definitive pKa value will be invaluable for building accurate structure-activity relationships and optimizing the pharmacokinetic profiles of new drug candidates derived from this promising heterocyclic core.

References

- 1. This compound | 36926-82-6 | LBA92682 [biosynth.com]

- 2. This compound | C10H6N2O | CID 2764577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acidity-basicity of nitriles [qorganica.es]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Vinylogy - Wikipedia [en.wikipedia.org]

- 7. 2-Quinolone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological activities, with a focus on its potential in drug discovery and development. While much of the available research has centered on its derivatives, this guide consolidates the existing knowledge on the core compound, presenting it in a structured format for easy reference by researchers and scientists.

Chemical and Physical Properties

This compound is a solid, stable compound under standard conditions. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 36926-82-6 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O | [1][2] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Boiling Point | 402.8 °C | [1] |

| Flash Point | 314 °C | [1] |

| Appearance | Solid | |

| IUPAC Name | 2-oxo-1H-quinoline-3-carbonitrile | [2] |

Synthesis and Experimental Protocols

While a variety of synthesis methods for quinoline derivatives are documented, a universally standardized, detailed protocol for this compound is not extensively reported in readily available literature. However, a general synthetic approach has been described.

Synthesis via Condensation Reaction

A reported synthesis route involves the condensation of ammonium chloride with nitropropane in the presence of sodium azide.[1] This method, while mentioned, lacks a detailed experimental protocol in the available literature, making replication challenging without further methodological development.

A more detailed, though related, synthesis for a similar quinoline core involves the hydrolysis of its ester precursor. For example, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be synthesized from its ethyl ester by reaction with thiourea and anhydrous potassium carbonate in ethanol.[3] This suggests that a potential route to the target compound could involve the dehydration of a corresponding amide or a related nitrile synthesis strategy from a suitable precursor.

The following diagram illustrates a generalized workflow for the synthesis of quinoline derivatives, which could be adapted for the target compound.

Researchers aiming to synthesize this compound would likely need to adapt existing protocols for similar quinoline-based structures, such as those involving cyclization reactions of appropriately substituted anilines with α,β-unsaturated carbonyl compounds or related synthons.

Biological Activity and Therapeutic Potential

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs.[4] Derivatives of 2-oxo-1,2-dihydroquinoline have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiallergic properties.

Antiallergic Activity

This compound has been reported to possess antiallergic properties.[1] It has been shown to inhibit the release of histamine from mast cells and prostaglandins from human platelets.[1] This suggests a potential mechanism of action involving the modulation of inflammatory pathways.

The following diagram illustrates a simplified hypothetical signaling pathway for the antiallergic action.

Anticancer and Enzyme Inhibition Potential

For instance, derivatives of 2-oxo-1,2-dihydroquinoline have been investigated as:

-

DNA Gyrase Inhibitors: Demonstrating potent activity against bacterial DNA gyrase.[5]

-

P-glycoprotein (ABCB1) Inhibitors: Showing potential in overcoming multidrug resistance in cancer cells.[6]

-

Acetylcholinesterase Inhibitors: With some derivatives exhibiting potent inhibition of this enzyme, relevant for Alzheimer's disease research.[7]

-

Inhibitors of Receptor Tyrosine Kinases (RTKs): The 2-oxoquinoline scaffold is a key component of several anticancer agents that target RTKs like VEGFR and PDGFR.[8]

The following diagram outlines a logical relationship for the drug discovery process involving this compound and its derivatives.

Future Directions

The available data suggests that this compound is a valuable starting point for the development of novel therapeutic agents. Future research should focus on:

-

Development of detailed and optimized synthesis protocols: To ensure the accessibility of this core scaffold for further research.

-

Comprehensive biological evaluation of the core compound: To determine its intrinsic activity and establish a baseline for structure-activity relationship (SAR) studies.

-

Exploration of a wider range of biological targets: Given the broad activity of its derivatives, the core compound may interact with multiple biological targets.

-

In-depth mechanistic studies: To elucidate the specific signaling pathways modulated by this compound and its active derivatives.

Conclusion

This compound represents a promising chemical entity with demonstrated potential in medicinal chemistry. While the majority of research has focused on its derivatives, the core compound itself warrants further investigation. This technical guide provides a consolidated resource for researchers, aiming to facilitate and inspire future studies into the synthesis, biological activity, and therapeutic applications of this versatile scaffold. The structured presentation of its properties and the visualization of related workflows and pathways are intended to support the design of new experiments and the development of novel drug candidates.

References

- 1. This compound | 36926-82-6 | LBA92682 [biosynth.com]

- 2. This compound | C10H6N2O | CID 2764577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry and drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of pivotal therapeutic agents.[1][2] This technical guide delves into the specific history and discovery of a particularly significant subclass: quinoline-3-carbonitrile compounds. The introduction of the nitrile group at the 3-position has bestowed upon the quinoline scaffold unique electronic properties and reactivity, paving the way for novel synthetic transformations and the exploration of diverse pharmacological applications, from antibacterial to anticancer agents.[3][4] This document will trace the historical synthetic routes, provide detailed experimental protocols for key reactions, and present quantitative data to offer a comprehensive understanding of the evolution of this important class of molecules.

The Dawn of Quinoline Synthesis: Laying the Foundation

The story of quinoline-3-carbonitrile begins with the broader history of quinoline synthesis itself. The latter half of the 19th century witnessed the development of several seminal named reactions that provided access to the core quinoline scaffold. These classical methods, operating under harsh conditions of strong acids and high temperatures, were the workhorses of early heterocyclic chemistry.[5]

Key among these were:

-

The Skraup Synthesis (1880): This reaction, discovered by Zdenko Hans Skraup, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (originally arsenic pentoxide, later nitrobenzene) to produce quinoline. The reaction proceeds through the in-situ formation of acrolein from glycerol.[1][5]

-

The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[5]

-

The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction offers a more convergent approach by condensing a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[6][7][8]

-

The Doebner Reaction (1887): This three-component reaction between an aniline, an aldehyde, and pyruvic acid yields quinoline-4-carboxylic acids.[1][9]

These foundational syntheses, while not initially focused on cyano-substituted quinolines, provided the chemical toolkit that would later be adapted for their creation.

The Emergence of Quinoline-3-carbonitriles: A Logical Progression

While pinpointing the exact first synthesis of a quinoline-3-carbonitrile compound from historical records is challenging, their development can be seen as a logical extension of classical quinoline syntheses, particularly the Friedländer synthesis. The versatility of the Friedländer reaction lies in the choice of the active methylene compound. The use of ethyl cyanoacetate , a readily available and highly reactive building block, provided a direct route to the 3-cyanoquinoline scaffold.

The activated methylene group in ethyl cyanoacetate readily participates in the initial condensation with the 2-aminobenzaldehyde or ketone, and the subsequent cyclization and dehydration reactions lead to the formation of the quinoline ring with a cyano group at the 3-position.

Logical Development of Quinoline-3-carbonitrile Synthesis

Caption: Logical progression of quinoline-3-carbonitrile synthesis.

Classical Synthesis: The Friedländer Approach

The Friedländer synthesis remains a cornerstone for the preparation of quinoline-3-carbonitriles and serves as an excellent example of a classical method.

Experimental Protocol: Friedländer Synthesis of 2-Aryl-quinoline-3-carbonitrile

Materials:

-

2-Aminobenzophenone (1 equivalent)

-

Ethyl cyanoacetate (1.2 equivalents)

-

Sodium ethoxide (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

A solution of 2-aminobenzophenone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Ethyl cyanoacetate is added to the solution.

-

A catalytic amount of sodium ethoxide is carefully added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled solution is poured into ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-quinoline-3-carbonitrile.

Reaction Workflow

Caption: Experimental workflow for the Friedländer synthesis.

Modern Synthetic Approaches: One-Pot, Multi-Component Reactions

The evolution of organic synthesis has led to the development of more efficient and environmentally friendly methods for constructing quinoline-3-carbonitriles. Modern approaches often involve one-pot, multi-component reactions (MCRs) that combine three or more starting materials in a single step to generate complex products, minimizing waste and simplifying purification.

A common modern strategy involves the reaction of an aldehyde, a ketone with an active methylene group (such as a cyclic ketone), ethyl cyanoacetate, and a nitrogen source like ammonium acetate.[10][11]

Experimental Protocol: One-Pot Synthesis of Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

Materials:

-

Aromatic aldehyde (1 mmol)

-

6-Methoxy-1-tetralone (1 mmol)

-

Ethyl cyanoacetate (1.1 mmol)

-

Ammonium acetate (2 mmol)

-

Ethanol (solvent)

Procedure:

-

A mixture of the aromatic aldehyde, 6-methoxy-1-tetralone, ethyl cyanoacetate, and ammonium acetate in absolute ethanol is placed in a round-bottom flask.[10]

-

The mixture is heated under reflux for 6 hours.[10]

-

The reaction mixture is then allowed to cool to room temperature and left overnight to facilitate precipitation.[10]

-

The resulting precipitate is collected by filtration, washed with water, and dried.[10]

-

The crude product is purified by recrystallization from a mixture of methanol and dichloromethane.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the classical Friedländer synthesis and a modern one-pot, multi-component reaction.

Table 1: Quantitative Data for Classical Friedländer Synthesis

| Starting Material (2-Aminobenzophenone Derivative) | Product (2-Aryl-quinoline-3-carbonitrile) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| 2-Aminobenzophenone | 2-Phenylquinoline-3-carbonitrile | 5 | 85 | 155-157 |

| 2-Amino-5-chlorobenzophenone | 6-Chloro-2-phenylquinoline-3-carbonitrile | 6 | 82 | 201-203 |

| 2-Amino-4'-methylbenzophenone | 2-(p-Tolyl)quinoline-3-carbonitrile | 5 | 88 | 168-170 |

Table 2: Quantitative Data for Modern One-Pot Synthesis

| Aromatic Aldehyde | Product (Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivative) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 2-Phenyl-7-methoxy-5,6-dihydro-4H-benzo[h]quinoline-3-carbonitrile | 6 | 92 | 245-247 |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-methoxy-5,6-dihydro-4H-benzo[h]quinoline-3-carbonitrile | 6 | 90 | 268-270 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-7-methoxy-5,6-dihydro-4H-benzo[h]quinoline-3-carbonitrile | 6 | 95 | 252-254 |

Early Biological Significance and Signaling Pathways

While the initial interest in quinoline-3-carbonitriles was likely driven by fundamental synthetic exploration, their structural similarity to known biologically active quinolines spurred investigations into their pharmacological potential. The quinoline core is a well-established pharmacophore, with famous examples like the antimalarial drug quinine.[12]

Early medicinal chemistry efforts with synthetic quinolines in the early to mid-20th century focused on infectious diseases.[13] The introduction of the cyano group at the 3-position would have been a novel modification in the broader structure-activity relationship (SAR) studies of quinoline-based antimicrobial agents.

A key target for many quinolone antibiotics is the bacterial enzyme DNA gyrase .[10] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. It is plausible that early biological screening of quinoline-3-carbonitrile derivatives would have investigated their effects on bacterial growth, with subsequent studies elucidating their mechanism of action, potentially involving the inhibition of DNA gyrase.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Caption: Inhibition of DNA gyrase by quinoline compounds.

Conclusion

The history of quinoline-3-carbonitrile compounds is a testament to the evolution of organic synthesis. From their conceptual origins in the classical named reactions of the 19th century to the highly efficient multi-component reactions of the modern era, the synthesis of these valuable scaffolds has continually advanced. The introduction of the 3-cyano group, likely first achieved through adaptations of the Friedländer synthesis using ethyl cyanoacetate, opened up new avenues for chemical modification and biological investigation. The journey of quinoline-3-carbonitriles from chemical curiosities to important pharmacophores underscores the enduring power of synthetic chemistry to create novel molecules with the potential to address significant challenges in medicine and science. This guide provides a foundational understanding of their discovery and historical development, offering valuable insights for researchers engaged in the ongoing exploration of this versatile class of compounds.

References

- 1. iipseries.org [iipseries.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Doebner reaction - Wikipedia [en.wikipedia.org]

- 10. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 13. THE HISTORY OF MEDICINAL CHEMISTRY [almerja.com]

A Technical Guide to the Spectroscopic Characterization of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, with the CAS number 36926-82-6, is a heterocyclic compound featuring a quinoline core.[1][2] Its structure incorporates a lactam (cyclic amide), a nitrile group, and an aromatic system, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application, and this is primarily achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system and a broad singlet for the N-H proton of the lactam.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.5 - 8.7 | Singlet |

| Aromatic H (H5-H8) | ~7.2 - 8.0 | Multiplets |

| N-H | >10.0 | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic rings.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~160 - 165 |

| Aromatic C (C4a, C5, C6, C7, C8, C8a) | ~115 - 140 |

| C≡N | ~115 - 120 |

| C3 | ~100 - 110 |

| C4 | ~145 - 150 |

Note: Quaternary carbons, such as the carbonyl and nitrile carbons, will typically show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| Lactam | N-H stretch | 3300 - 3100 | Medium, Broad |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Nitrile | C≡N stretch | 2260 - 2210 | Medium to Strong |

| Lactam Carbonyl | C=O stretch | ~1670 - 1650 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170 | Molecular ion peak, corresponding to the molecular weight of C₁₀H₆N₂O.[1][2][3][4] |

| [M-CO]⁺ | 142 | Loss of a carbonyl group. |

| [M-HCN]⁺ | 143 | Loss of hydrogen cyanide. |

Note: The fragmentation pattern can provide valuable structural information.[5][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[7]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7] DMSO-d₆ is often a good choice for this compound due to the presence of the N-H proton.

-

Cap the NMR tube and invert it several times to ensure the sample is completely dissolved.[7]

-

-

Instrument Setup:

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment is typically used.[7]

-

Set key parameters, including spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans.[7] For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[7]

-

-

¹³C NMR Spectrum Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

The KBr pellet method is a common technique for analyzing solid samples with FTIR.[8]

-

Sample and KBr Preparation:

-

Mixing:

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die in a hydraulic press. If available, connect the die to a vacuum line to remove trapped air, which can cause cloudy pellets.[9]

-

Slowly apply a pressure of 8-10 metric tons and hold for several minutes to allow the KBr to fuse into a transparent or translucent disc.[9][10]

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet or an empty sample chamber.[11]

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

This outlines a general procedure for obtaining a mass spectrum of an organic compound.

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer. For solid samples, this can be done using a direct insertion probe.

-

-

Ionization:

-

The sample is vaporized and then ionized.[12] Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam.[13]

-

This process forms a molecular ion (a radical cation) and can cause the molecule to break apart into smaller, charged fragments.[13]

-

-

Mass Analysis:

-

Detection:

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for chemical analysis.

References

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H6N2O | CID 2764577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 36926-82-6 | LBA92682 [biosynth.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chempap.org [chempap.org]

- 7. benchchem.com [benchchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. scienceijsar.com [scienceijsar.com]

- 12. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

Physical and chemical properties of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic organic compound, has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known biological activities of this compound, presenting key data in a structured format to support research and development efforts.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [1] |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | >300 °C | [2] |

| Boiling Point | 402.8 °C (Predicted) | [1] |

| Solubility | While specific quantitative data is limited, quinoline derivatives generally exhibit solubility in organic solvents like DMSO and DMF.[3] Its guanidine-containing derivatives have been noted to possess improved water solubility.[4] | - |

| pKa | Data for the specific compound is not readily available. The acidity of the N-H proton is a key feature. | - |

Spectral Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for the N-H stretch, the C≡N (nitrile) stretch, and the C=O (amide) stretch.

-

¹H NMR Spectroscopy: The proton NMR spectrum of related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in DMSO-d₆ shows characteristic signals for the aromatic protons of the quinoline ring system and a broad singlet for the N-H proton.[4]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum of related quinoline derivatives reveals signals for the carbonyl carbon typically in the range of 160-165 ppm and the nitrile carbon around 115-120 ppm. Aromatic carbons appear in the downfield region.[5][6]

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 170. Fragmentation patterns would likely involve the loss of CO (28 amu) and HCN (27 amu), characteristic of quinolone and nitrile compounds, respectively.[7][8]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to 2-oxo-1,2-dihydroquinoline derivatives have been reported. A common approach involves the condensation of an appropriate aniline derivative with a malonic acid derivative. One plausible synthesis for the title compound is outlined below, adapted from related procedures.[5][6]

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add malononitrile (1 equivalent) and a catalytic amount of a base, such as piperidine or triethylamine.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antiallergic properties by inhibiting the release of histamine from mast cells and prostaglandins from human platelets.[1] Furthermore, the quinoline scaffold is a key feature in many anticancer agents, and derivatives of this compound have shown antiproliferative activity.[6][9]

Antiallergic Activity: Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in the allergic response, leading to the release of inflammatory mediators like histamine. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that results in degranulation. This compound is suggested to interfere with this process.

Caption: Inhibition of the mast cell degranulation pathway.

Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds with hormone-like effects that are involved in inflammation. Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. The inhibition of prostaglandin release suggests that this compound may modulate the COX pathway.

Caption: Inhibition of the prostaglandin synthesis pathway.

Conclusion

This compound presents a versatile scaffold with promising biological activities. This guide has summarized its key physical and chemical properties, provided a general synthetic protocol, and illustrated its potential mechanisms of action in antiallergic responses. Further research is warranted to fully elucidate its pharmacological profile, including detailed solubility and pKa determination, comprehensive spectral analysis, and in-depth investigation of its effects on various signaling pathways. The information provided herein serves as a valuable resource for scientists and researchers engaged in the development of novel therapeutic agents based on the quinoline framework.

References

- 1. This compound | 36926-82-6 | LBA92682 [biosynth.com]

- 2. This compound | C10H6N2O | CID 2764577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. mdpi.com [mdpi.com]

Tautomerism in 2-Oxo-Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-quinoline core, a privileged scaffold in medicinal chemistry, exhibits a fascinating and crucial chemical property: tautomerism. This phenomenon, specifically lactam-lactim tautomerism, involves the reversible interconversion between the 2-oxo (amide) and 2-hydroxy (enol) forms. The position of this equilibrium, dictated by a subtle interplay of structural and environmental factors, profoundly influences the physicochemical properties and biological activities of these derivatives. A comprehensive understanding of this tautomeric balance is therefore paramount for the rational design and development of novel therapeutics. This guide provides an in-depth exploration of the tautomerism in 2-oxo-quinoline derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles and analytical workflows.

The Tautomeric Equilibrium: A Fundamental Overview

The tautomeric equilibrium of 2-oxo-quinoline derivatives involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, leading to two distinct isomers: the 2-quinolone (keto/lactam) form and the 2-hydroxyquinoline (enol/lactim) form.[1][2]

Generally, the equilibrium strongly favors the 2-quinolone form in most conditions, including the solid state and in various solvents.[2][3][4] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide group in the keto form, as well as its ability to form stable, hydrogen-bonded dimers.[2][3][4]

However, the tautomeric balance can be influenced by several factors:

-

Solvent Polarity: The polarity of the solvent can affect the stability of each tautomer differently.[3][4]

-

Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers.[1][4]

-

Steric Hindrance: Steric effects from bulky substituents can also play a role in determining the favored tautomeric form.[3][4]

The quantitative relationship between the two forms is described by the equilibrium constant, KT = [enol]/[keto].[1]

References

An In-depth Technical Guide to the Friedländer Synthesis of Quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis, first described by Paul Friedländer in 1882, is a fundamental and versatile chemical reaction for the synthesis of quinoline derivatives.[1][2][3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, to form the quinoline ring system.[1][2][4][5] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the Friedländer synthesis, including its mechanism, various experimental protocols, and a comparative analysis of its different methodologies.

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis).

Pathway A: Aldol Condensation Route

The reaction can initiate with an intermolecular aldol condensation between the enolizable ketone and the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is often the rate-determining step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization through the attack of the amino group on the ketone, followed by dehydration to yield the aromatic quinoline ring.

Pathway B: Schiff Base Formation Route

Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminoaryl aldehyde or ketone and the α-methylene ketone. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the final quinoline product.[3]

Visualization of the Reaction Mechanism

Caption: General mechanistic pathways of the Friedländer quinoline synthesis.

Quantitative Data Presentation

The efficiency and outcome of the Friedländer synthesis are highly dependent on the choice of reactants, catalyst, and reaction conditions. The following tables summarize quantitative data from various reported methodologies, providing a comparative overview for selecting an appropriate protocol.

Table 1: Acid-Catalyzed Friedländer Synthesis

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |

| 2-Aminobenzophenone | Ethyl acetoacetate | p-TsOH | Toluene | Reflux | 6 h | 85 |

| 2-Amino-5-chlorobenzophenone | Acetylacetone | HCl | Ethanol | Reflux | 4 h | 92 |

| 2-Aminobenzaldehyde | Cyclohexanone | Trifluoroacetic acid | Dichloromethane | RT | 12 h | 78 |

| 2-Amino-4-nitrobenzophenone | Dimedone | Sulfuric acid | Acetic acid | 100 | 2 h | 88 |

Table 2: Base-Catalyzed Friedländer Synthesis

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) |

| 2-Aminobenzaldehyde | Acetone | NaOH | Ethanol | Reflux | 8 h | 75 |

| 2-Aminoacetophenone | Ethyl cyanoacetate | KOH | Methanol | Reflux | 5 h | 89 |

| 2-Amino-5-bromobenzophenone | Malononitrile | Piperidine | DMF | 80 | 3 h | 95 |

| 2-Aminobenzophenone | 1,3-Indandione | Sodium ethoxide | Ethanol | Reflux | 6 h | 82 |

Table 3: Modern Catalytic Approaches

| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst/Method | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2-Aminobenzophenone | Cyclopentanone | Acetic acid (Microwave) | Neat | 160 | 5 min | 90 | [6] |

| 2-Amino-5-chlorobenzophenone | Dimedone | P₂O₅/SiO₂ | Solvent-free | 80 | 15-40 min | 93 | [7] |

| 2-Aminobenzaldehyde | Ethyl acetoacetate | Iodine | Solvent-free | 100 | 1 h | 91 | |

| 2-Aminoacetophenone | Acetylacetone | ZrCl₄ | Ethanol/Water | 60 | 2 h | 88 |

Experimental Protocols

This section provides detailed methodologies for key variations of the Friedländer synthesis.

Protocol 1: Microwave-Assisted Synthesis Using Acetic Acid

This protocol describes a rapid and efficient synthesis of a quinoline derivative from 2-aminobenzophenone and a cyclic ketone under microwave irradiation, using acetic acid as both a catalyst and solvent.[6]

Materials:

-

2-Aminobenzophenone

-

Cyclic ketone (e.g., 1-acetyl-4-piperidone)

-

Glacial acetic acid

Procedure:

-

In a microwave synthesis tube, combine 2-aminobenzophenone (1.0 mmol) and the cyclic ketone (1.2 mmol).

-

Add glacial acetic acid (2 mL) to the mixture.

-

Seal the tube and place it in a microwave reactor.

-

Irradiate the mixture at 160 °C for 5 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Solvent-Free Synthesis Using a Solid Acid Catalyst

This protocol outlines a solvent-free approach for the synthesis of a substituted quinoline using a reusable solid acid catalyst (P₂O₅/SiO₂).[7]

Materials:

-

2-Amino-5-chlorobenzophenone

-

Dimedone

-

P₂O₅/SiO₂ catalyst

-

Ethyl acetate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, thoroughly mix 2-amino-5-chlorobenzophenone (2 mmol), dimedone (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g).

-

Heat the solvent-free mixture to 80 °C with continuous stirring for 15-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate (20 mL) and stir for 5 minutes.

-

Filter the solid catalyst and wash it with ethyl acetate. The catalyst can be recovered and reused.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the Friedländer synthesis.

Logical Relationship of Quinoline Syntheses

The Friedländer synthesis is part of a broader family of named reactions for quinoline synthesis. This diagram illustrates the relationship between the Friedländer synthesis and its common variations, highlighting the key differences in starting materials.

Caption: Relationship between the Friedländer synthesis and other named quinoline syntheses.

Conclusion

The Friedländer synthesis remains a highly relevant and powerful tool for the construction of the quinoline nucleus, a critical scaffold in drug discovery and materials science. Its versatility is demonstrated by the wide range of compatible substrates and the diverse catalytic systems that have been developed, including traditional acid and base catalysis, as well as modern, more environmentally benign approaches such as microwave-assisted and solvent-free conditions. The choice of methodology allows for the synthesis of a vast library of substituted quinolines with high efficiency and yields. This guide provides the necessary technical information, from mechanistic understanding to practical experimental protocols and comparative data, to enable researchers to effectively utilize the Friedländer synthesis in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]

- 7. benchchem.com [benchchem.com]

The 2-Oxo-Quinoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxo-quinoline, also known as quinolin-2(1H)-one or carbostyril, represents a highly privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. This bicyclic aromatic system is not only found in numerous natural alkaloids but also serves as a versatile building block for synthetic compounds targeting a wide spectrum of biological processes. This guide provides an in-depth analysis of the biological potential of the 2-oxo-quinoline core, presenting quantitative data, key mechanisms of action, and detailed experimental protocols to facilitate further research and development.

Overview of Biological Activities

The inherent versatility of the 2-oxo-quinoline scaffold allows for functionalization at multiple positions, leading to compounds with a wide range of pharmacological activities.[1] This has established the scaffold as a critical pharmacophore in the pursuit of novel treatments for complex diseases.

dot

digraph "Biological_Activities" {

graph [

rankdir="LR",

bgcolor="#FFFFFF",

pad="0.5",

splines="ortho",

nodesep="0.6",

ranksep="1.2",

fontname="Arial",

fontsize="12",

label="Figure 1: Major Biological Activities of the 2-Oxo-Quinoline Scaffold",

labelloc="b",

fontcolor="#202124"

];

node [ shape="record", style="filled", fontname="Arial", fontsize="11" ];

// Central Node scaffold [ label="2-Oxo-Quinoline\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF", shape="octagon" ];

// Activity Nodes anticancer [label="Anticancer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial", fillcolor="#FBBC05", fontcolor="#202124"]; antiinflammatory [label="Anti-inflammatory", fillcolor="#34A853", fontcolor="#FFFFFF"]; neuroprotective [label="Neuroprotective", fillcolor="#5F6368", fontcolor="#FFFFFF"]; antiviral [label="Antiviral", fillcolor="#F1F3F4", fontcolor="#202124"]; cardiovascular [label="Cardiovascular", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#202124", penwidth="1.5"]; scaffold -> anticancer; scaffold -> antimicrobial; scaffold -> antiinflammatory; scaffold -> neuroprotective; scaffold -> antiviral; scaffold -> cardiovascular; }

Figure 1: Major Biological Activities of the 2-Oxo-Quinoline Scaffold

Anticancer Activity

The development of anticancer agents is one of the most extensively explored areas for 2-oxo-quinoline derivatives.[2][3] These compounds have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action, including the inhibition of crucial cellular processes like cell proliferation, angiogenesis, and cell migration, as well as the induction of apoptosis and cell cycle arrest.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 2-oxo-quinoline derivatives exert their anticancer effects by targeting the microtubule network, which is critical for cell division, motility, and intracellular transport.[4] These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[4][5][6] This interaction disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6][7][8]

dot

digraph "Tubulin_Inhibition_Pathway" {

graph [

rankdir="TB",

bgcolor="#FFFFFF",

splines="ortho",

nodesep="0.5",

fontname="Arial",

fontsize="12",

label="Figure 2: Mechanism of Action via Tubulin Polymerization Inhibition",

labelloc="b",

fontcolor="#202124"

];

node [ shape="box", style="filled", fontname="Arial", fontsize="10", width="2", height="0.5" ];

// Nodes compound [label="2-Oxo-Quinoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tubulin [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; polymerization [label="Microtubule\nPolymerization", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; disruption [label="Disruption of\nMicrotubule Dynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; arrest [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [color="#202124", arrowhead="vee"]; compound -> tubulin [label=" Binds to\nColchicine Site"]; tubulin -> polymerization; compound -> polymerization [arrowhead="tee", label=" Inhibits"]; polymerization -> disruption [style=invis]; disruption -> arrest; arrest -> apoptosis; }

Figure 2: Mechanism of Action via Tubulin Polymerization Inhibition

Mechanism of Action: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9] The quinoline scaffold is a prominent feature in many kinase inhibitors.[10][11] Derivatives have been developed to target various kinases, including tyrosine kinases like EGFR and Src, as well as serine/threonine kinases, thereby blocking downstream signaling pathways responsible for tumor growth and survival.[2][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-oxo-quinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| α-Aminophosphonates | HepG2 (Liver) | 1.8 - 25.3 | G2/M Arrest, Apoptosis | [7] |

| α-Aminophosphonates | SK-OV-3 (Ovarian) | 2.1 - 30.1 | G2/M Arrest, Apoptosis | [7] |

| Tetrahydropyrrolo-quinolinones | A549 (Lung) | 5.9 | Tubulin Inhibition | [4] |

| Quinoline-2-carbonitriles | HT29 (Colon) | 0.0006 (0.6 nM) | Dual Tubulin/HDAC Inhibition | [8] |

| Quinazoline Hybrids | HT-29 (Colon) | 0.051 (51 nM) | Tubulin Inhibition | [6] |

| 4-Anilinoquinazolines | A431 (Skin) | Low nM range | Multi-TK Inhibition | [12] |

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents.[13] 2-Oxo-quinoline derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[13][14][15][16]

Mechanism of Action

While the exact mechanisms can vary, some quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[14][17] This mechanism is distinct from many existing antibiotics, offering a potential solution to combat resistance. Other proposed targets include the bacterial cell membrane and essential metabolic pathways.[13]

Quantitative Data: In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The table below presents MIC values for several 2-oxo-quinoline derivatives against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone-Triazole Hybrids | S. aureus | 1 | [14] |

| Quinolone-Triazole Hybrids | E. coli | 2 | [14] |

| Quinolone-Triazole Hybrids | P. aeruginosa | 4 | [14] |

| Hydroxyimidazolium Hybrids | S. aureus | 2 - 20 | [17] |

| Hydroxyimidazolium Hybrids | M. tuberculosis H37Rv | 10 - 20 | [17] |

| Mannich Reaction Products | S. aureus (MRSA) | 0.125 - 8 | [13] |

| 2-Phenyl-quinoline-4-carboxylic acids | S. aureus | 64 | [18] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[19] 2-Oxo-quinoline derivatives have been investigated as anti-inflammatory agents, with studies demonstrating their ability to modulate key inflammatory pathways.[20][21][22]

Mechanism of Action: COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Certain 2-oxo-quinoline derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while sparing the constitutive COX-1 isoform, potentially reducing gastrointestinal side effects.[23] Some compounds also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[23]

dot

digraph "Anti_Inflammatory_Pathway" {

graph [

rankdir="TB",

bgcolor="#FFFFFF",

splines="ortho",

nodesep="0.5",

fontname="Arial",

fontsize="12",

label="Figure 3: Inhibition of Inflammatory Mediators by 2-Oxo-Quinolines",

labelloc="b",

fontcolor="#202124"

];

node [ shape="box", style="filled", fontname="Arial", fontsize="10" ];

// Nodes membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; pla2 [label="PLA2", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; aa [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; cox [label="COX-1 / COX-2", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; lox [label="5-LOX", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; pgs [label="Prostaglandins\n(Inflammation, Pain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lts [label="Leukotrienes\n(Inflammation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; compound [label="2-Oxo-Quinoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges edge [color="#202124"]; membrane -> pla2 [style=invis]; pla2 -> aa [label=" Catalyzes"]; aa -> cox; aa -> lox; cox -> pgs; lox -> lts; compound -> cox [arrowhead="tee", label=" Inhibits"]; compound -> lox [arrowhead="tee", label=" Inhibits"]; }

Figure 3: Inhibition of Inflammatory Mediators by 2-Oxo-Quinolines

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound Class | Target Enzyme | IC50 (µM) | Selectivity | Reference |

| Pyrazole-Quinoline Hybrids | COX-2 | 0.1 - 0.11 | High vs. COX-1 | [23] |

| Pyrazole-Quinoline Hybrids | 5-LOX | Significant Inhibition | - | [23] |

| Quinoline Carboxylic Acids | - | Appreciable Activity | - | [24] |

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[25] The 2-oxo-quinoline scaffold is being explored for the development of neuroprotective agents due to its antioxidant and enzyme-inhibiting properties.[26][27][28][29] Derivatives have been designed to act as multifunctional agents that can combat oxidative stress and inhibit key enzymes involved in neurodegeneration.[26][27][29]

Mechanism of Action: Multi-Target Approach

The neuroprotective effects of these compounds are often attributed to a multi-target-directed ligand (MTDL) approach.[25] This includes:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that cause oxidative damage to neurons.[25][27][29]

-

Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are key targets in Alzheimer's and Parkinson's disease treatment.[26][27][29]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological potential of 2-oxo-quinoline derivatives.

General Synthetic Protocol: Vilsmeier-Haack Reaction

A common route for synthesizing the 2-oxo-quinoline core involves the Vilsmeier-Haack reaction followed by hydrolysis.[7]

-

Step 1: Vilsmeier-Haack Reaction: Acetanilide derivatives are treated with a Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) to yield 2-chloroquinoline-3-carbaldehyde intermediates.[7]

-

Step 2: Hydrolysis: The 2-chloro intermediate is hydrolyzed, typically using an aqueous acid solution (e.g., 70% acetic acid), to produce the final 2-oxo-quinoline-3-carbaldehyde scaffold.[7] This product can then be further modified to generate a library of derivatives.

dot

digraph "Synthesis_Workflow" {

graph [

rankdir="LR",

bgcolor="#FFFFFF",

splines="ortho",

nodesep="0.4",

fontname="Arial",

fontsize="12",

label="Figure 4: General Workflow for Synthesis and Screening",

labelloc="b",

fontcolor="#202124"

];

node [ shape="box", style="filled", fontname="Arial", fontsize="10", width="1.8", height="0.6" ];

// Nodes start [label="Acetanilide\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; vilsmeier [label="Vilsmeier-Haack\nReaction", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="2-Chloroquinoline\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; scaffold [label="2-Oxo-Quinoline\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; derivatization [label="Derivatization", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; library [label="Compound\nLibrary", fillcolor="#34A853", fontcolor="#FFFFFF"]; screening [label="Biological\nScreening", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"]; lead [label="Lead\nCompound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [color="#202124"]; start -> vilsmeier; vilsmeier -> intermediate; intermediate -> hydrolysis; hydrolysis -> scaffold; scaffold -> derivatization; derivatization -> library; library -> screening; screening -> lead; }

Figure 4: General Workflow for Synthesis and Screening

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][30]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.[7] Cells are typically incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][31]

-

Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[31]

Conclusion

The 2-oxo-quinoline scaffold continues to be a remarkably fruitful and enduring pharmacophore in the field of drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The quantitative data and mechanistic insights presented in this guide underscore the vast therapeutic potential of this privileged core. Future research focused on structure-activity relationship (SAR) studies, exploration of novel biological targets, and the application of advanced drug design techniques will undoubtedly lead to the discovery of next-generation therapeutics based on the versatile 2-oxo-quinoline framework.

References

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. [PDF] Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential [mdpi.com]

- 29. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 31. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound with a molecular weight of 170.17 g/mol .[1][2] This molecule belongs to the quinolone class of compounds, a scaffold that is prevalent in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological activities of this compound, with a focus on its role as an antiallergic agent. Detailed hypothetical experimental protocols and signaling pathways are presented to facilitate further research and development.

Core Molecular Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | PubChem |

| Molecular Weight | 170.17 g/mol | PubChem[2], Biosynth[1] |

| IUPAC Name | 2-oxo-1H-quinoline-3-carbonitrile | PubChem[2] |

| CAS Number | 36926-82-6 | PubChem[2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 402.8 °C | Biosynth[1] |

| Flash Point | 314 °C | Biosynth[1] |

Synthesis and Experimental Protocols

A more general and adaptable approach for the synthesis of the 2-oxo-quinoline core involves the cyclocondensation of an appropriate aniline derivative with a malonic acid derivative. Below is a generalized, hypothetical experimental protocol for the synthesis of a 2-oxo-1,2-dihydroquinoline-3-carboxylate, a close precursor to the target molecule.

Hypothetical Experimental Protocol: Synthesis of an Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate Precursor

This protocol is adapted from the synthesis of related quinoline derivatives.[3]

Materials:

-

2-Aminobenzaldehyde

-

Diethyl malonate